Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate

Übersicht

Beschreibung

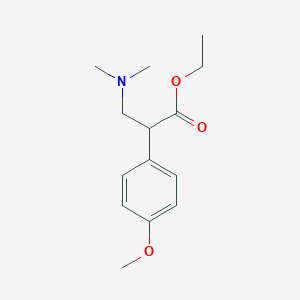

Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate is a chemical compound known for its diverse applications in scientific research. It is characterized by its unique structure, which includes a methoxyphenyl group and a dimethylamino group attached to a propionate backbone. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate typically involves the reaction of ethyl p-methoxyphenylacetate with paraformaldehyde and tetrabutylammonium iodide (TBAI) in toluene at elevated temperatures (80-85°C) for several hours . The reaction mixture is then allowed to cool, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like halides, cyanides, and amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Impurity Analysis

Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate is primarily studied as an impurity in Venlafaxine formulations. Its presence must be quantified and controlled to ensure the safety and efficacy of the pharmaceutical product. Regulatory guidelines often require detailed profiling of impurities in drug substances.

Case Study: Impurity Profiling in Venlafaxine

A study conducted by researchers analyzed the impurity profile of Venlafaxine using high-performance liquid chromatography (HPLC). This compound was identified as a significant impurity, necessitating its quantification during quality control processes .

Synthetic Pathway Research

The compound serves as an intermediate in the synthesis of Venlafaxine. Understanding its synthesis can provide insights into more efficient manufacturing processes for antidepressants.

Case Study: Synthesis Optimization

Research focused on optimizing the synthetic route for producing Venlafaxine revealed that minimizing the formation of this compound could enhance overall yield and purity of the final product .

Pharmacological Studies

Although primarily recognized as an impurity, studies have explored the pharmacological properties of related compounds, suggesting potential therapeutic effects similar to those of Venlafaxine.

Research Insights

Investigations into structurally related compounds have indicated that modifications to the dimethylamino group can influence pharmacological activity, presenting opportunities for developing novel antidepressants with improved efficacy and reduced side effects .

Chemical Safety and Toxicology

As with any chemical compound used in pharmaceuticals, understanding the safety profile of this compound is crucial. Toxicological studies assess its effects on human health and environmental safety.

Toxicological Assessment

Toxicological evaluations have shown that while this compound has low acute toxicity, long-term exposure studies are necessary to fully understand its safety profile .

Wirkmechanismus

The mechanism of action of Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which result in the formation of active metabolites. These metabolites can interact with enzymes, receptors, and other biomolecules, leading to a range of biological effects .

Vergleich Mit ähnlichen Verbindungen

Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate can be compared with other similar compounds, such as:

Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate: This compound shares a similar structure but differs in its specific functional groups and reactivity.

Venlafaxine EP Impurity B: This is an impurity of Venlafaxine and has a similar chemical structure but different applications and properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biologische Aktivität

Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate, often referred to as a derivative of dimethylamine, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of the compound's synthesis, biological activities, and relevant case studies.

The synthesis of this compound typically involves the reaction of p-methoxybenzaldehyde with dimethylaminopropionic acid derivatives. The process can be optimized using various catalysts, including sodium hydroxide, which facilitates the reaction under mild conditions. The final product can be purified through recrystallization techniques, yielding a high purity compound suitable for biological testing.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Dihydrofolate Reductase (DHFR) : This enzyme is crucial in DNA synthesis and repair. Inhibitors of DHFR are known to exhibit anticancer properties by disrupting folate metabolism, leading to cell death. Compounds similar to this compound have shown promising results in inhibiting DHFR activity, thus impacting cancer cell proliferation .

- Kinase Inhibition : Several studies have indicated that derivatives containing dimethylamine groups can inhibit specific kinases involved in cancer signaling pathways. For instance, the inhibition of tyrosine kinases can prevent the activation of oncogenic signaling cascades .

- Antioxidant Activity : this compound has also demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

- Antitumor Activity : A study evaluated the antitumor effects of various dimethylamine derivatives, including this compound. The results indicated a significant reduction in tumor growth in animal models treated with the compound, suggesting its potential as an anticancer agent .

- Skin Delivery Studies : Research comparing skin delivery mechanisms for various compounds found that derivatives like this compound could enhance transdermal absorption due to their chemical structure, making them suitable for topical formulations aimed at treating skin conditions .

- Pharmacological Profiles : A comprehensive review highlighted the pharmacological properties of dimethylamine-containing drugs, including their therapeutic applications in treating neurological disorders and their role in enhancing drug solubility and bioavailability .

Data Tables

Eigenschaften

IUPAC Name |

ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-5-18-14(16)13(10-15(2)3)11-6-8-12(17-4)9-7-11/h6-9,13H,5,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXZUXPFYCNRFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CN(C)C)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

323176-93-8 | |

| Record name | Ethyl alpha-(p-methoxyphenyl)-beta-(dimethylamino)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0323176938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL .ALPHA.-(P-METHOXYPHENYL)-.BETA.-(DIMETHYLAMINO)PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20A3002JTT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.